molecular formula C18H23FN4O B11663982 N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide

N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide

Cat. No.: B11663982
M. Wt: 330.4 g/mol
InChI Key: GPNCRUMEQSTZJC-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(9E)-1-ethyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the ethyl group: This step involves the alkylation of the tricyclic core using ethyl halides under basic conditions.

    Formation of the hydrazide linkage: This is typically done by reacting the tricyclic core with hydrazine derivatives under controlled temperature and pH conditions.

    Introduction of the fluorobenzene moiety: This final step involves the coupling of the hydrazide intermediate with a fluorobenzene derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of N’-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated tricyclic cores.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N’-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique tricyclic structure.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The tricyclic core structure allows it to fit into the active sites of these targets, modulating their activity. The fluorobenzene moiety enhances its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-tert-butylbenzohydrazide
  • N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-(2-methyl-2-propanyl)benzohydrazide

Uniqueness

N’-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide stands out due to its unique combination of a tricyclic core and a fluorobenzene moiety. This structural feature imparts distinct physicochemical properties, such as enhanced stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23FN4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]-4-fluorobenzamide

InChI

InChI=1S/C18H23FN4O/c1-2-18-11-22-7-8-23(12-18)10-14(9-22)16(18)20-21-17(24)13-3-5-15(19)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,21,24)/b20-16+

InChI Key

GPNCRUMEQSTZJC-CAPFRKAQSA-N

Isomeric SMILES

CCC1\2CN3CCN(C1)CC(C3)/C2=N\NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCC12CN3CCN(C1)CC(C3)C2=NNC(=O)C4=CC=C(C=C4)F

solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.